molecular formula C18H14Cl2N2O2S B2687769 N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 392249-67-1

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No.: B2687769
CAS No.: 392249-67-1
M. Wt: 393.28
InChI Key: PHFLBJKWQXOHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a synthetic organic compound featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 5-position and a propanamide linker with a phenoxy terminal at the 2-position. This molecular architecture is characteristic of compounds investigated for their potential bioactivity in various therapeutic areas . Compounds containing a dichlorophenyl-thiazole scaffold have been identified in patent literature for their relevance in drug combination therapies targeting serious conditions such as Duchenne muscular dystrophy (DMD). Research suggests that molecules of this class may function by modulating key biological pathways, including the upregulation of utrophin, a protein that can compensate for the lack of dystrophin in DMD, and the inhibition of myostatin, a negative regulator of muscle growth . The presence of the dichlorophenyl group is a common feature in agrochemicals and pharmaceuticals, often contributing to the molecule's binding affinity and metabolic stability . This product is strictly labeled For Research Use Only and is intended for laboratory research and scientific experimentation. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c19-14-7-6-12(10-15(14)20)16-11-21-18(25-16)22-17(23)8-9-24-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFLBJKWQXOHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and phenoxypropanamide groups. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H16Cl2N2O2SC_{18}H_{16}Cl_2N_2O_2S and a molecular weight of approximately 466.4 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide. In vitro experiments demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed high percent growth inhibition against SNB-19 and OVCAR-8 cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions . This mechanism could provide insights into developing new anti-inflammatory drugs.

Case Study 1: Anticancer Studies

In one study assessing the compound's anticancer activity, researchers conducted a series of assays to evaluate cell viability in response to varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth across multiple cancer lines .

Case Study 2: Inflammation Models

Another research effort focused on testing the compound in animal models of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Identifier Core Structure Substituents (Position) Key Functional Groups Biological Activity / Notes
N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide (Target) 1,3-thiazole 5-(3,4-dichlorophenyl), 2-(3-phenoxypropanamide) Dichlorophenyl, phenoxy, amide Unknown; inferred CNS potential
LIMKi 3 (BMS-5) 1,3-thiazole 5-(pyrazole-2,6-dichlorophenyl-difluoromethyl) Difluoromethylpyrazole, amide Antidepressant candidate; liposoluble
N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide 1,3-thiazole 5-(2,3-dichlorobenzyl), 2-acrylamide Dichlorobenzyl, acrylamide High halogen content; potential kinase inhibition
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N,N-diethyl-propanamide 1,3-thiazole 4-(4-chlorophenyl), 2-sulfanylpropanamide Sulfanyl, diethylamide Unspecified; sulfanyl enhances reactivity
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-propanamide Pyrazole-thiazole hybrid 3,4-dichlorophenyl, fluorophenylpropanamide Dichlorophenyl, fluorophenyl, amide Synthetic intermediate; no bioactivity data

Key Observations

Core Heterocycle Variations: The target compound and LIMKi 3 share a 1,3-thiazole core, while analogs like incorporate pyrazole-thiazole hybrids. Thiazole derivatives are often prioritized for CNS applications due to their balanced lipophilicity and metabolic stability.

Substituent Effects: Halogenation: The 3,4-dichlorophenyl group in the target compound is distinct from LIMKi 3’s 2,6-dichlorophenyl substitution , which may reduce steric hindrance and improve receptor fit. The dichlorobenzyl group in adds bulk but limits solubility. Amide vs. Sulfanyl: The phenoxypropanamide group in the target enhances hydrophilicity compared to sulfanyl-containing analogs like , which may favor peripheral over CNS activity.

Solubility and Bioavailability: LIMKi 3’s difluoromethylpyrazole substituent confers high lipophilicity, enabling blood-brain barrier penetration . The target compound’s phenoxy group may reduce CNS uptake but improve aqueous solubility. The diethylamide in likely increases metabolic stability but reduces hydrogen-bonding capacity compared to the target’s primary amide.

Synthetic Routes :

  • Thiazole cores in the target and analogs are typically synthesized via cyclization of thiosemicarbazides or POCl3-mediated reactions, as seen in . Propanamide side chains are appended via nucleophilic acyl substitution .

Biological Activity

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and activity based on diverse research findings.

Chemical Structure

The compound features a thiazole ring attached to a dichlorophenyl group, along with a phenoxypropanamide moiety. This unique structure contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazole Ring : Reacting 3,4-dichloroaniline with a thioamide.
  • Coupling Reaction : The thiazole intermediate is coupled with a phenoxypropanamide derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The thiazole and dichlorophenyl groups may modulate enzyme activity or cellular signaling pathways, potentially leading to various pharmacological effects such as:

  • Antimicrobial Activity : Inhibiting the growth of specific bacteria or fungi.
  • Anti-inflammatory Properties : Reducing inflammation through modulation of cytokine production.
  • Anticancer Potential : Inducing apoptosis in cancer cells by targeting cell cycle regulators .

Case Studies and Research Findings

Research studies have demonstrated the compound's effectiveness in various biological assays:

  • Antimicrobial Assays :
    • A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Studies :
    • In vitro tests showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
    • This suggests that it may have therapeutic applications in treating inflammatory diseases .
  • Anticancer Research :
    • A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in HeLa and MCF-7 cells through caspase activation pathways .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)ureaStructureAntimicrobial
N-(3,4-dichlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)ureaStructureAnticancer

Q & A

Q. What are the common synthetic routes for N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide?

The synthesis typically involves coupling a thiazole-2-amine derivative with a phenoxypropanoyl chloride. For example, a similar compound was synthesized by reacting 2-amino-5-arylthiazole with chloroacetyl chloride in dioxane, followed by triethylamine as a base and purification via recrystallization (ethanol-DMF mixtures are effective) . Key steps include controlling reaction temperature (0–5°C during reagent addition) and optimizing stoichiometry to avoid side reactions.

Q. What spectroscopic techniques are employed to characterize this compound?

  • 1H/13C NMR : Assignments focus on distinguishing thiazole ring protons (δ 7.2–8.1 ppm) and phenoxy group signals (δ 6.8–7.4 ppm). For example, the acetamide carbonyl in similar structures appears at ~168 ppm in 13C NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass calculations for C19H15Cl2N2O2S).
  • IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) are diagnostic .

Q. How is recrystallization optimized for purification post-synthesis?

Solvent pairs like DMSO/water (2:1) or ethanol-DMF mixtures are effective for recrystallizing thiazole derivatives. Adjusting pH to 8–9 during precipitation can enhance yield, as demonstrated in thiadiazole syntheses .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural elucidation?

  • Data Collection : Use high-resolution (≤1.0 Å) single-crystal data. The SHELX suite (SHELXL) is widely employed for refinement, particularly for small molecules .
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding (e.g., amide N-H∙∙∙O interactions) using programs like PLATON . For example, the dichlorophenyl group’s orientation can be confirmed via torsion angle analysis .

Q. What strategies address low yields in coupling reactions during synthesis?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) improve reactivity compared to dioxane .
  • Stoichiometry : A 10% excess of chloroacetyl chloride relative to the amine precursor minimizes unreacted starting material .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Substituent Variation : Compare analogs with halogens (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) to assess receptor binding, as seen in glucocorticoid modulator studies .
  • Bioassays : Evaluate cytotoxicity (e.g., MTT assay) and receptor inhibition (e.g., competitive binding assays). For example, thiazole derivatives with dichlorophenyl groups showed IC50 values <10 µM in anticancer screens .

Q. How to validate molecular docking predictions for target interactions?

  • Crystallographic Overlay : Align docked poses with experimentally resolved structures (e.g., PDB entries for glucocorticoid receptors) .
  • Free Energy Calculations : Use MM-GBSA to compare binding affinities of analogs. For instance, the 3-phenoxy group’s hydrophobic interactions can be quantified .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of similar thiazoles?

  • Experimental Reproducibility : Ensure consistent assay conditions (e.g., cell line viability, incubation time). For example, cytotoxicity variations may arise from differing cell passage numbers .
  • Structural Verification : Reconfirm compound identity via NMR and HRMS, as impurities (e.g., unreacted starting material) can skew bioactivity results .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Thiazole Derivatives

ParameterOptimal ConditionReference
Reaction Temperature0–5°C (reagent addition)
Solvent SystemDioxane/Water
Recrystallization SolventEthanol-DMF (3:1)

Q. Table 2: Spectroscopic Benchmarks

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm⁻¹)
Thiazole C-H7.2–8.1 (1H)1500 (C-N)
Amide C=O168 (13C)1650 (C=O)
Phenoxy C-O-C6.8–7.4 (1H)1240 (C-O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.